N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide
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Overview
Description
N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms
Mechanism of Action
Target of Action
The primary target of N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-fluorobenzoic acid with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a suitable reagent to introduce the carbamoyl group, completing the synthesis .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines .
Scientific Research Applications
Chemistry: N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme action and to develop new therapeutic agents .
Medicine: Its unique structure allows for the design of molecules with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation .
Comparison with Similar Compounds
- N-(4-carbamoylphenyl)-4-chlorobenzamide
- N-(4-carbamoylphenyl)-4-fluorobenzamide
- N-(4-carbamoylphenyl)-4-bromobenzamide
Uniqueness: N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution can enhance the compound’s reactivity and its ability to interact with biological targets. The combination of these substituents can also influence the compound’s physical and chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-chloro-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-9-3-6-11(12(16)7-9)14(20)18-10-4-1-8(2-5-10)13(17)19/h1-7H,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVOOSBNCFAVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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